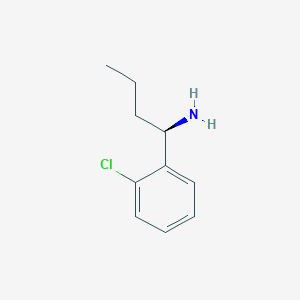

(R)-1-(2-Chlorophenyl)butan-1-amine

Description

(R)-1-(2-Chlorophenyl)butan-1-amine is a chiral primary amine featuring a 2-chlorophenyl group attached to a butylamine backbone.

Properties

Molecular Formula |

C10H14ClN |

|---|---|

Molecular Weight |

183.68 g/mol |

IUPAC Name |

(1R)-1-(2-chlorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H14ClN/c1-2-5-10(12)8-6-3-4-7-9(8)11/h3-4,6-7,10H,2,5,12H2,1H3/t10-/m1/s1 |

InChI Key |

KRMVPJTVBHKRGM-SNVBAGLBSA-N |

Isomeric SMILES |

CCC[C@H](C1=CC=CC=C1Cl)N |

Canonical SMILES |

CCCC(C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Chlorophenyl)butan-1-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzaldehyde and butylamine.

Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 2-chlorobenzaldehyde with butylamine under acidic or basic conditions.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield ®-1-(2-Chlorophenyl)butan-1-amine.

Chiral Resolution: The racemic mixture obtained can be resolved into its enantiomers using chiral chromatography or other chiral resolution techniques.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic hydrogenation and continuous flow processes are often employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Chlorophenyl)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

Oxidation: Imines, nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2-Chlorophenyl)butan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Chlorophenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between (R)-1-(2-Chlorophenyl)butan-1-amine and its closest analogs:

Physicochemical and Solvation Properties

- Chain Length Effects : indicates that longer alkyl chains (e.g., butan-1-amine vs. propan-1-amine) reduce viscosity deviations (ηΔ) in alcohol solutions due to weaker solvation effects . This suggests that (R)-1-(2-Chlorophenyl)butan-1-amine may exhibit lower viscosity in polar solvents compared to shorter-chain analogs.

- Substituent Effects: The electron-withdrawing chlorine atom on the aromatic ring enhances polarity and may increase solubility in polar aprotic solvents compared to non-halogenated analogs like 2-Phenylbutan-1-amine .

Reactivity and Stereochemical Considerations

- The R-configuration of (R)-1-(2-Chlorophenyl)butan-1-amine could lead to distinct enantioselective interactions in catalytic processes or biological systems, a feature absent in non-chiral analogs like 2-Chloroaniline .

- Thiophene-containing analogs (e.g., (1R)-1-(Thiophen-2-yl)ethan-1-amine) exhibit sulfur-mediated reactivity, which differs from the halogen-mediated interactions of the chlorophenyl group .

Biological Activity

(R)-1-(2-Chlorophenyl)butan-1-amine, also known as a chiral amine, has been studied for its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its interactions with various molecular targets, including enzymes and receptors, which play crucial roles in biochemical pathways.

Chemical Structure and Properties

- Molecular Formula : C9H12ClN

- CAS Number : 1213532-54-7

- Structural Features : The compound consists of a butan-1-amine backbone with a chlorophenyl group at the 2-position, contributing to its biological interactions.

The biological activity of (R)-1-(2-Chlorophenyl)butan-1-amine is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition :

- The compound can bind to the active sites of enzymes, inhibiting their activity. This action is significant in metabolic pathways and drug development contexts.

Receptor Binding :

- It acts as a ligand for various receptors, modulating signal transduction pathways. This modulation can lead to therapeutic effects in conditions such as neurodegenerative diseases and infections.

1. Antimicrobial Activity

(R)-1-(2-Chlorophenyl)butan-1-amine has shown potential antimicrobial properties. Studies indicate its effectiveness against pathogens such as Chlamydia, suggesting its role in developing new antimicrobial agents.

2. Central Nervous System Interactions

Research indicates that this compound may function as a neurotransmitter modulator. It influences pathways associated with mood regulation and cognitive functions, positioning it as a candidate for antidepressant or stimulant applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities of (R)-1-(2-Chlorophenyl)butan-1-amine:

Structure-Activity Relationship (SAR)

The structure of (R)-1-(2-Chlorophenyl)butan-1-amine influences its biological activity significantly:

- Chlorine Positioning : The position of the chlorine atom on the phenyl ring affects receptor binding profiles and overall pharmacological effects.

- Chirality : The R-enantiomer may exhibit different biological activities compared to its S-enantiomer, emphasizing the importance of stereochemistry in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.